1-ethyl-3-methyl-6-(4-methylphenyl)-N-(3-phenyl-1,2-oxazol-5-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
1-ETHYL-3-METHYL-6-(4-METHYLPHENYL)-N~4~-(3-PHENYL-5-ISOXAZOLYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a pyrazolo[3,4-b]pyridine core, substituted with various functional groups. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ETHYL-3-METHYL-6-(4-METHYLPHENYL)-N~4~-(3-PHENYL-5-ISOXAZOLYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The key steps include the formation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the ethyl, methyl, and phenyl groups through various substitution reactions. Common reagents used in these reactions include ethyl iodide, methyl iodide, and phenyl isocyanate, under conditions such as reflux in anhydrous solvents and the use of catalysts like palladium or copper.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-ETHYL-3-METHYL-6-(4-METHYLPHENYL)-N~4~-(3-PHENYL-5-ISOXAZOLYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions using reagents like halides or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-ETHYL-3-METHYL-6-(4-METHYLPHENYL)-N~4~-(3-PHENYL-5-ISOXAZOLYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-ETHYL-3-METHYL-6-(4-METHYLPHENYL)-N~4~-(3-PHENYL-5-ISOXAZOLYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-methyl-3-phenylglycidate: Known for its use as a flavoring agent with a strong fruit odor.
Phenol, 3-methyl-5-(1-methylethyl)-, methylcarbamate: Used as an insecticide with specific pesticidal properties.
Uniqueness
1-ETHYL-3-METHYL-6-(4-METHYLPHENYL)-N~4~-(3-PHENYL-5-ISOXAZOLYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE stands out due to its complex structure and potential for diverse biological activities. Its unique combination of functional groups and the pyrazolo[3,4-b]pyridine core make it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C26H23N5O2 |
---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
1-ethyl-3-methyl-6-(4-methylphenyl)-N-(3-phenyl-1,2-oxazol-5-yl)pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C26H23N5O2/c1-4-31-25-24(17(3)29-31)20(14-21(27-25)19-12-10-16(2)11-13-19)26(32)28-23-15-22(30-33-23)18-8-6-5-7-9-18/h5-15H,4H2,1-3H3,(H,28,32) |
InChI Key |
UKDHEWMQWSCYLU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C(=N1)C)C(=CC(=N2)C3=CC=C(C=C3)C)C(=O)NC4=CC(=NO4)C5=CC=CC=C5 |
Origin of Product |
United States |
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